Diphenylundecane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylundecane can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts alkylation reaction, where benzene reacts with undecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, this compound is produced using similar Friedel-Crafts alkylation methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Diphenylundecane undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidizing the benzylic positions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is used for hydrogenation reactions.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Benzoic acids and their derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated and nitrated this compound derivatives.
Scientific Research Applications
Diphenylundecane has various applications in scientific research:
Mechanism of Action
The mechanism of action of diphenylundecane involves its interaction with molecular targets through hydrophobic interactions. Its long alkyl chain allows it to embed within lipid bilayers, potentially disrupting membrane integrity and affecting membrane-bound proteins . This property is particularly useful in drug delivery applications, where this compound can facilitate the transport of hydrophobic drugs across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Similar structure but with a shorter alkyl chain.
Triphenylmethane: Contains three phenyl groups attached to a central carbon atom.
Diphenylpropane: Similar structure with a three-carbon alkyl chain.
Uniqueness
Diphenylundecane’s uniqueness lies in its long undecane chain, which provides distinct hydrophobic properties compared to shorter alkylbenzenes. This makes it particularly useful in applications requiring strong hydrophobic interactions, such as in the study of lipid membranes and drug delivery systems .
Properties
CAS No. |
97392-74-0 |
---|---|
Molecular Formula |
C23H32 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1-phenylundecylbenzene |
InChI |
InChI=1S/C23H32/c1-2-3-4-5-6-7-8-15-20-23(21-16-11-9-12-17-21)22-18-13-10-14-19-22/h9-14,16-19,23H,2-8,15,20H2,1H3 |
InChI Key |
HUMMQDLHLVLHCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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